ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenyl-3-thiophenecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature, leading to the formation of several derivatives, including ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate, among others. The structures of these compounds are confirmed by elemental analysis and spectroscopic data (Mohamed, 2014).
Molecular Structure Analysis
The molecular structure is determined through methods such as X-ray diffraction, revealing the crystalline form and molecular geometry of synthesized compounds. Such analyses provide insights into the compound's stereochemistry and confirm the expected structure based on the synthetic pathway (Marjani, 2013).
Chemical Reactions and Properties
Chemical reactions include the recyclization of certain derivatives under specific conditions, leading to new structures with potentially different properties. The reaction mechanisms often involve nucleophilic attacks, cyclizations, and rearrangements, highlighting the compound's reactivity and versatility in synthetic chemistry (Shipilovskikh et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the compound's behavior under different conditions. These properties are determined through various analytical techniques, including capillary powder X-ray diffraction (PXRD) and single crystal X-ray diffraction, to obtain detailed information about the molecular and crystal structure (Vogt et al., 2013).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity with specific reagents, potential for forming derivatives, and stability under various conditions, are explored through synthetic experiments. These studies include the formation of aminothiazoles and triazoles, showcasing the compound's versatility as a precursor for further chemical modifications (Golankiewicz et al., 1985).
Scientific Research Applications
Cooperative Motion in Polymers
The study on azo polymers for reversible optical storage highlights the synthesis and copolymerization of similar compounds. These copolymers exhibit amorphous properties, where the interaction between azo groups and side groups like BEM leads to significant shifts in absorption maxima. A notable finding is the cooperative motion of these groups, enhancing photoinduced birefringence. This research provides insight into the potential application of such compounds in optical data storage technologies, demonstrating high "writing" efficiency and the maintenance of birefringence upon photoerasure (Meng et al., 1996).
Renewable Building Blocks for Polymers
Investigation into the use of phloretic acid offers a sustainable approach to enhancing the reactivity of molecules toward benzoxazine ring formation. This research suggests the application of the compound could be relevant in developing bio-based polymers with desirable thermal and thermo-mechanical properties for various applications. The study underlines the significance of renewable resources in the elaboration of polybenzoxazine, indicating the potential for broad applications in materials science (Trejo-Machin et al., 2017).
Bioimmunological Efficiency
Research on poly(2-oxazolines) containing a free amino group explores the synthesis of water-soluble polymers for the attachment of various biosubstances. The high concentration of free amino groups enables the immobilization of drugs, proteins, or polysaccharides, suggesting applications in drug delivery systems and bioimmunological research. This study highlights the compound's role in the development of materials with specific functional groups necessary for biomedical applications (Kronek et al., 2010).
Antimicrobial Agents
The synthesis and evaluation of similar compounds for antimicrobial activity present potential applications in addressing microbial resistance. This research introduces a new series of compounds with established structures and demonstrated antimicrobial efficacy, indicating the relevance of such compounds in the development of new antimicrobial agents. The study provides a foundation for further exploration of these compounds in combating various bacterial and fungal infections (Spoorthy et al., 2021).
Tautomeric Structures and Synthesis
Investigations into the chemistry of iminofurans and the recyclization reactions of similar compounds highlight their role in synthesizing novel structures. These studies shed light on the tautomeric properties and synthetic pathways involving the compound, pointing to its utility in organic synthesis and the development of new chemical entities. The research underscores the compound's versatility in creating complex structures with potential applications across various fields of chemistry (Shipilovskikh et al., 2014).
properties
IUPAC Name |
ethyl 2-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]-4-phenylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-2-29-22(27)20-16(15-8-4-3-5-9-15)14-31-21(20)24-19(26)12-13-25-17-10-6-7-11-18(17)30-23(25)28/h3-11,14H,2,12-13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHLXJPQXYENEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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